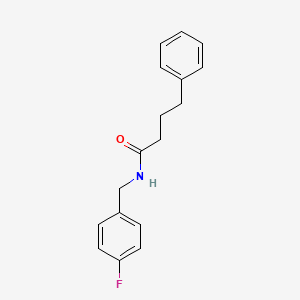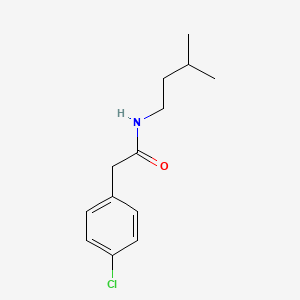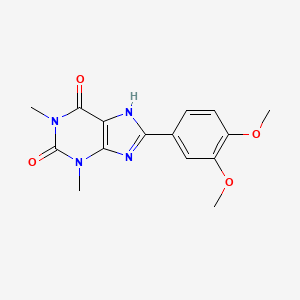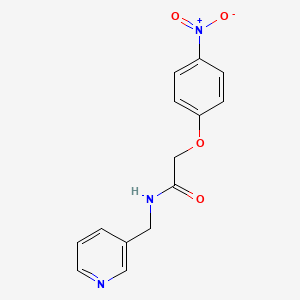
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. NM-2201 has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in the physiological effects of the drug. The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide has been shown to produce a range of biochemical and physiological effects, including the stimulation of appetite, the reduction of pain, and the induction of relaxation and euphoria. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the long-term effects of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide on the body are not well understood, and further research is needed to fully understand its potential benefits and risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide for lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological effects of cannabinoids and their potential therapeutic applications. However, the use of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several areas of future research that could be explored in relation to N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide. One area is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another area is the development of new synthetic cannabinoids that are more selective and less toxic than N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide. Finally, further research is needed to fully understand the long-term effects of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide on the body and its potential risks and benefits.
In conclusion, N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It acts as a potent agonist of the cannabinoid receptors and has been shown to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity and lack of information on its long-term effects are limitations. Future research should focus on its potential therapeutic applications, the development of new synthetic cannabinoids, and the investigation of its long-term effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide involves several steps, including the reaction of 2-methyl-3-furoic acid with thionyl chloride to form 2-methyl-3-furoyl chloride. This intermediate is then reacted with 2-methoxy-5-methylphenylamine to form N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide has been used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has also been used to investigate the potential therapeutic effects of cannabinoids in the treatment of various diseases, including cancer, chronic pain, and neurological disorders. In addition, N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide has been used in forensic toxicology to detect synthetic cannabinoids in biological samples.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-13(17-3)12(8-9)15-14(16)11-6-7-18-10(11)2/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMYRNWEOPAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)

![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)



![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)